molecular formula C10H19NO4 B6628635 Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate

Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate

Cat. No.: B6628635
M. Wt: 217.26 g/mol
InChI Key: QBLQCSMDGCIOGP-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring substituted with methoxy groups, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate typically involves the esterification of 2-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dimethoxyphenyl)propanoic acid.

    Reduction: Formation of 2-(3,4-dimethoxypyrrolidin-1-yl)propanol.

    Substitution: Formation of 2-(3,4-dihalopyrrolidin-1-yl)propanoate.

Scientific Research Applications

Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyrrolidine ring.

    Ethyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(3,4-dihalopyrrolidin-1-yl)propanoate: Similar structure but with halogen substitutions on the pyrrolidine ring.

Uniqueness

Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(10(12)15-4)11-5-8(13-2)9(6-11)14-3/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQCSMDGCIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CC(C(C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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